1'-(2,5-dimethylfuran-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
Description
1'-(2,5-Dimethylfuran-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one is a spirocyclic compound featuring a fused isobenzofuran-piperidine core with a 2,5-dimethylfuran-3-carbonyl substituent. This structure combines aromaticity (isobenzofuran) and heterocyclic flexibility (piperidine), making it a candidate for diverse applications, including pharmaceuticals and materials science.
Properties
IUPAC Name |
1'-(2,5-dimethylfuran-3-carbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-12-10-15(13(2)23-12)17(21)20-9-5-8-19(11-20)16-7-4-3-6-14(16)18(22)24-19/h3-4,6-7,10H,5,8-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDCBCQFFGKWHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(2,5-dimethylfuran-3-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one typically involves multiple steps, starting from readily available precursors. One common approach is the formation of the furan ring through the cyclization of appropriate precursors, followed by the introduction of dimethyl groups via alkylation reactions. The carbonyl group can be introduced through oxidation reactions. The spiro linkage is formed through a series of cyclization and condensation reactions, often under controlled temperature and pressure conditions to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. Catalysts and solvents are carefully selected to enhance reaction efficiency and selectivity. Continuous flow reactors and other advanced technologies may be employed to scale up the production while maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions
1’-(2,5-Dimethylfuran-3-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one undergoes various chemical reactions, including:
Oxidation: The furan ring and the carbonyl group can participate in oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced products.
Substitution: The dimethyl groups and the furan ring can undergo substitution reactions with halogens or other electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and halogenating agents like bromine or chlorine for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield carboxylic acids, while reduction of the carbonyl group may produce alcohols. Substitution reactions can introduce various functional groups into the furan ring or the dimethyl groups .
Scientific Research Applications
1’-(2,5-Dimethylfuran-3-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1’-(2,5-dimethylfuran-3-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, ionic interactions, or covalent bonds with these targets, modulating their activity. The spiro structure may also influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Analogues and Their Features
Physicochemical Properties
- Solubility: The 2,5-dimethylfuran-3-carbonyl group likely enhances lipophilicity compared to unsubstituted spiro-piperidinones (e.g., CAS 189321-67-3, stored at 2–8°C due to hygroscopicity) .
- Thermal Stability : Aryl-substituted spiro-isobenzofurans (e.g., xanthene derivatives) exhibit high melting points (>250°C), while piperidine-containing analogues may have lower thermal stability due to conformational flexibility .
Electronic and Optical Properties
- Target Compound: The electron-rich dimethylfuran carbonyl group may induce red-shifted absorption compared to non-aromatic spiro-piperidinones.
- Xanthene Analogues: Exhibit strong fluorescence (quantum yield >0.8) and tunable λmax (500–700 nm) based on donor-acceptor substituents . DFT/TDDFT calculations for these dyes correlate substituent electronic effects with absorption trends .
Table 2: Comparative Analysis of Functional Attributes
Biological Activity
1'-(2,5-Dimethylfuran-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique spiro structure that combines isobenzofuran and piperidine moieties, which are known for their diverse biological activities. Its chemical formula is C₁₈H₁₉NO₃, and it has a molecular weight of approximately 295.35 g/mol.
The proposed mechanisms by which compounds similar to this compound exert their biological effects include:
- Apoptosis Induction : Compounds in this class may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Some studies suggest that these compounds can interfere with cell cycle progression, particularly at the G2/M phase.
- Inhibition of Metastasis : There is evidence that certain derivatives can inhibit the migration and invasion of cancer cells.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. The absorption, distribution, metabolism, and excretion (ADME) properties need to be characterized through:
- Absorption Studies : Evaluating bioavailability in various formulations.
- Metabolism : Identifying metabolic pathways using liver microsomes or hepatocyte cultures.
- Excretion : Studying the elimination routes in animal models.
Case Studies and Research Findings
While specific case studies on this compound are scarce, related research provides insights into its potential:
- Antiproliferative Studies : Similar compounds have been tested against human breast cancer cell lines (e.g., MCF-7) using sulforhodamine B assays. Results indicated IC50 values ranging from 5.19 to 11.72 µM for potent derivatives.
- In Vivo Models : Animal studies involving structurally related compounds demonstrated significant tumor growth inhibition and improved survival rates when administered at optimal doses.
Data Table: Comparison of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
